

Addressing compatibility issues of Pigment Yellow 147 with plasticizers

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Compound of Interest		
Compound Name:	Pigment Yellow 147	
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Pigment Yellow 147: Technical Support Center

This technical support guide provides researchers, scientists, and formulation professionals with in-depth information on addressing compatibility issues between **Pigment Yellow 147** (PY 147) and various plasticizers in polymer systems.

Frequently Asked Questions (FAQs) Q1: What is Pigment Yellow 147 and what are its primary applications?

Pigment Yellow 147, with C.I. Number 60645, is a high-performance organic pigment belonging to the anthraquinone chemical class.[1][2][3] It is a bright, deep yellow powder known for its excellent heat stability, lightfastness, and resistance to acids and alkalis.[1][4][5] Due to these durable properties, it is widely recommended for coloring a variety of plastics, including PET, PS, ABS, PMMA, and PC.[2][4] Its high thermal resistance makes it particularly suitable for engineering plastics that are processed at high temperatures.[1][4]

Key Properties of **Pigment Yellow 147**:



Property	Value / Rating	Source(s)
C.I. Name	Pigment Yellow 147	[1]
CAS Number	4118-16-5	[4][6]
Chemical Family	Anthraquinone	[1][3]
Molecular Formula	C37H21N5O4	[1][4][6]
Heat Resistance	Up to 300-340°C (in specific polymers)	[4][5]
Light Fastness	6-8 (on a scale of 1-8)	[4][5]
Migration Resistance	Good (4-5 in PVC on a scale of 1-5)	[3]
Water/Oil/Acid/Alkali Resistance	Excellent (Rating of 5 on a scale of 1-5)	[3][5]

Q2: What are the common compatibility issues of Pigment Yellow 147 with plasticizers?

The most common compatibility issues are forms of pigment migration. Migration is the movement of the colorant from the inside of the plastic to its surface or into an adjacent material.[7] This phenomenon can manifest in several ways:

- Bleeding: The colorant leaches into a surrounding liquid or solid material upon contact.[8]
 This is often exacerbated by "solvent-like" substances, which can include certain plasticizers.
 [9]
- Blooming (or Frosting): The pigment migrates to the surface of the plastic over time, forming
 a fine powder or crystalline deposit that can be wiped off.[7] This occurs when the pigment,
 dissolved in the polymer/plasticizer system at high temperatures, becomes supersaturated
 as the plastic cools.[7][10]
- Plate-out: During processing, the pigment deposits onto manufacturing equipment like molds and rollers.[7]



While PY 147 generally has good migration resistance, these issues can arise under certain conditions, particularly in highly plasticized systems like flexible PVC.[3][8]

Q3: What are the root causes of these compatibility problems?

Pigment migration is a complex issue driven by several factors related to the formulation and processing conditions:

- Plasticizer Interaction: Plasticizers are designed to increase flexibility by embedding
 themselves between polymer chains. However, they can also act as solvents for organic
 pigments, especially at elevated processing temperatures.[9] This partial dissolution allows
 pigment molecules to move more freely within the polymer matrix.
- Processing Temperature: Higher processing temperatures increase the solubility of the pigment in the plasticizer/polymer system and lower the viscosity of the polymer, making it easier for pigment particles to migrate.[8][10] Upon cooling, this can lead to a supersaturated state, forcing the pigment out to the surface (blooming).[7][10]
- Pigment Loading: Using excessive amounts of pigment beyond what can be stably dispersed in the polymer matrix can increase the likelihood of migration.[8]
- Polymer Type: The structure of the polymer plays a crucial role. Crystalline plastics (e.g., Polyolefins) have a looser molecular structure that can be more prone to migration, whereas amorphous plastics (e.g., Polystyrene, ABS) have a tighter structure that can better lock the pigment in place.[7][10]

Below is a diagram illustrating the interaction between the components.



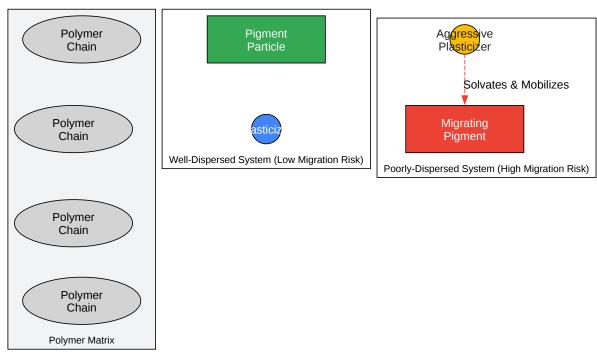


Diagram 1: Pigment-Plasticizer Interaction Model

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Caption: Model of pigment and plasticizer interaction within a polymer.

Troubleshooting Guide

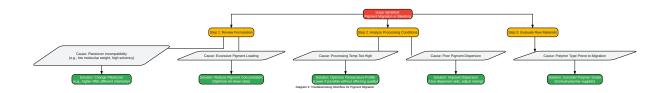
Q4: How can I systematically troubleshoot pigment migration and bleeding issues?

When encountering migration or bleeding, a systematic approach is essential for identifying the cause and implementing an effective solution. Always start by consulting your pigment supplier



to see if the problem is known or if a change in the pigment batch could be a factor.

Use the following workflow to diagnose and resolve the issue.



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Caption: A step-by-step workflow for diagnosing compatibility issues.

Experimental Protocol

Q5: How can I conduct a standardized test for pigment migration resistance?

A common method for evaluating migration is to place a colored plastic sample in contact with a white, plasticized sample under heat and pressure, then evaluate the degree of staining on the white sample.

Protocol: Pigment Migration Resistance Test (Adapted from ISO 105-A02 principles)



1. Materials & Equipment:

- Two-roll mill or extruder for sample compounding.
- Hydraulic press with heated platens.
- Oven capable of maintaining a stable temperature (e.g., 80°C or 140°C).[11]
- White PVC sheets (or other target polymer) containing a known concentration of plasticizer.
- Gray Scale for assessing staining (ISO 105-A03).
- Glass plates and a standard weight (e.g., 1 kg).

2. Procedure:

- Sample Preparation:
 - Prepare a masterbatch of the plastic (e.g., flexible PVC) with 0.1% Pigment Yellow 147
 and the plasticizer in question.[11]
 - Press the colored compound into flat sheets of a standardized thickness (e.g., 2 mm).
 - Cut the colored sheet and the white PVC sheet into identical dimensions (e.g., 50mm x 50mm).

Test Assembly:

- Create a sandwich: Place the colored test specimen against the white PVC specimen.
- Place the paired specimens between two clean glass plates.
- Place a standard weight on top of the glass plates to ensure uniform contact.

Incubation:

Place the entire assembly into a preheated oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours). The time and temperature should reflect aggressive end-use conditions.

Troubleshooting & Optimization





• Evaluation:

- After incubation, remove the assembly from the oven and allow it to cool to room temperature.
- Separate the colored and white specimens.
- Visually assess the white PVC specimen for any yellow staining.
- Compare the degree of staining against the Gray Scale. Assign a rating from 1 (severe staining) to 5 (no staining).



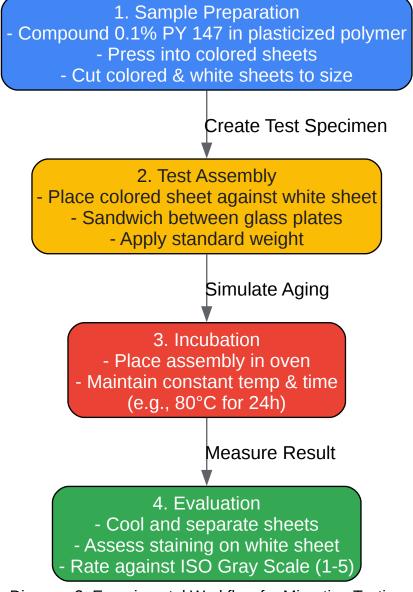


Diagram 3: Experimental Workflow for Migration Testing

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Caption: Workflow for conducting a pigment migration resistance test.

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